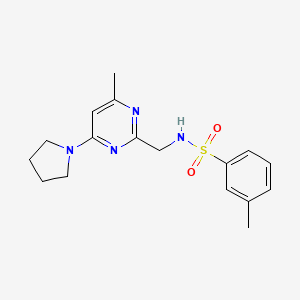

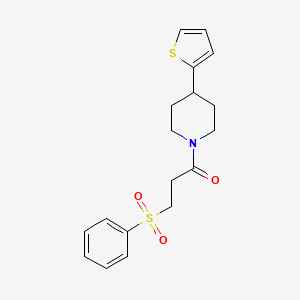

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(thiophen-2-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of urea derivatives often involves the reaction of isocyanates with amines or the reaction of carbon dioxide with amines in the presence of suitable catalysts. A study by Natarajan et al. (2005) describes a thiophile-promoted synthesis of disubstituted 4H-[1,2,4]triazole-3-yl-amines as urea mimetics, highlighting the role of electronic and steric effects in the formation of intermediary carbodiimides and subsequent ring closure, which could be relevant to the synthesis of our compound of interest (Natarajan et al., 2005).

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their chemical behavior and biological activity. Studies on urea derivatives, such as those by Ośmiałowski et al. (2013), offer insights into the association and complexation behaviors influenced by their structure, potentially guiding the understanding of the molecular structure of 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(thiophen-2-yl)urea (Ośmiałowski et al., 2013).

Chemical Reactions and Properties

Urea derivatives participate in various chemical reactions, offering a range of functional group transformations. For instance, the oxidative carbonylation reactions described by Mancuso et al. (2015) to synthesize ureas and related compounds from simple amines demonstrate the chemical versatility of urea derivatives (Mancuso et al., 2015).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies on the structural and conformational aspects of tri-substituted ureas provide valuable information on how different substituents affect these properties (Iriepa & Bellanato, 2013).

Chemical Properties Analysis

The chemical properties of urea derivatives, including reactivity, stability, and interaction with other molecules, are key to their applications. The work by Thalluri et al. (2014) on the Lossen rearrangement for the synthesis of ureas from carboxylic acids underlines the importance of understanding the chemical properties of urea derivatives for their efficient synthesis and application (Thalluri et al., 2014).

Wissenschaftliche Forschungsanwendungen

Anti-acetylcholinesterase Activity

A study by Vidaluc et al. (1995) synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing them for anti-acetylcholinesterase activity. This research aimed to optimize the spacer length between pharmacophoric moieties, finding that a linear ethoxyethyl chain could yield compounds with comparable potency to previously studied spacers. The optimal chain length allowed for efficient interaction between the two pharmacophoric units and the enzyme's hydrophobic binding sites, highlighting the chemical's potential in designing acetylcholinesterase inhibitors (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Potential Anticancer Agents

Gaudreault et al. (1988) focused on the synthesis of 1-aryl-3-(2-chloroethyl) ureas and their derivatives, evaluating their cytotoxicity on human adenocarcinoma cells in vitro. Some compounds exhibited cytotoxicity comparable to chlorambucil, a known anticancer drug. This study opens pathways for developing novel anticancer therapies based on urea derivatives (Gaudreault, Lacroix, Pagé, & Joly, 1988).

Hydrogen Bonding and Complex Formation

Research by Ośmiałowski et al. (2013) explored the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates. This study, through NMR spectroscopic titrations and quantum chemical calculations, investigated the substituent effect on complexation, highlighting the crucial role of hydrogen bonding in forming complexes. The findings have implications for understanding molecular interactions and designing receptor molecules (Ośmiałowski, Mroczyńska, Kolehmainen, Kowalska, Valkonen, Pietrzak, & Rissanen, 2013).

Cyclodextrin Complexation and Molecular Devices

Lock et al. (2004) discussed the cyclodextrin complexation of stilbene derivatives and their self-assembly into molecular devices. This study illustrated how cyclodextrin-based molecular devices could be constructed for potential applications in molecular recognition and sensing (Lock, May, Clements, Lincoln, & Easton, 2004).

Eigenschaften

IUPAC Name |

1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3OS/c1-20(14-15-8-3-2-4-9-15)12-6-5-11-18-17(21)19-16-10-7-13-22-16/h2-4,7-10,13H,11-12,14H2,1H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMXCTVHAJGIFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCNC(=O)NC1=CC=CS1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2490142.png)

![4-Methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2490145.png)

![N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]but-2-ynamide](/img/structure/B2490148.png)

![3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/no-structure.png)

![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2490153.png)

![(1R,2R,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2490154.png)

![(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2490156.png)